6-(3-Methylphenyl)nicotinic acid

Lipid Metabolism Inflammation GPCR Pharmacology

6-(3-Methylphenyl)nicotinic acid is a specialized 6-aryl-substituted nicotinic acid derivative with a unique meta-methylphenyl group, critical for accurate structure-activity relationship (SAR) studies at GPR109A and nAChRs. Do not substitute with unsubstituted or para-substituted analogs; the specific steric and electronic profile of this compound is essential for binding affinity and selectivity. Ideal for focused library development, ADME profiling (cLogP 2.4 vs. 0.4 for nicotinic acid), and as a synthetic building block via its carboxylic acid handle for generating novel chemical probes (e.g., CAIII inhibitors).

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 887976-22-9
Cat. No. B1326244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylphenyl)nicotinic acid
CAS887976-22-9
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyUMRDKPQRPNBCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methylphenyl)nicotinic acid (CAS 887976-22-9): A Research-Grade 6-Aryl-Nicotinic Acid Building Block for Targeted Chemical Biology and Medicinal Chemistry


6-(3-Methylphenyl)nicotinic acid (CAS 887976-22-9), also referred to as 6-(m-tolyl)nicotinic acid, is a synthetic organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is structurally classified as a 6-aryl-substituted nicotinic acid derivative, characterized by a pyridine-3-carboxylic acid core with a 3-methylphenyl (m-tolyl) group attached at the 6-position. This specific substitution pattern places it within a well-studied class of nicotinic acid analogues known for their potential to modulate various biological targets, including the G-protein-coupled receptor GPR109A (also known as NIACR1 or HCA2) and nicotinic acetylcholine receptors (nAChRs) [1]. The compound is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules in academic and pharmaceutical R&D settings .

Why 6-(3-Methylphenyl)nicotinic acid Cannot Be Arbitrarily Substituted by Other 6-Aryl-Nicotinic Acids in Critical Research


Within the class of 6-aryl-nicotinic acids, minor structural variations can lead to profound differences in target selectivity, binding affinity, and functional activity. The specific position and nature of the substituent on the phenyl ring at the 6-position directly influence the compound's interaction with biological targets such as GPR109A and various nAChR subtypes [1]. For instance, the meta-methyl substitution in 6-(3-Methylphenyl)nicotinic acid creates a unique steric and electronic profile that cannot be assumed to be replicated by the unsubstituted 6-phenylnicotinic acid or by analogs with para-substituents like a tert-butyl group . Consequently, substituting one 6-aryl-nicotinic acid for another in a structure-activity relationship (SAR) study, a binding assay, or a synthetic pathway without prior validation introduces a significant risk of irreproducible results and flawed scientific conclusions. This compound represents a specific data point in a chemical series, and its use is dictated by the specific question being asked.

Quantitative Differentiation of 6-(3-Methylphenyl)nicotinic acid: A Comparator-Based Evidence Guide for Research Selection


Comparative Binding Affinity at the GPR109A (NIACR1) Receptor: Meta-Methyl vs. Unsubstituted Phenyl Analogue

A quantitative, cross-study comparison of binding data for 6-aryl-nicotinic acids reveals that the meta-methyl substitution pattern in 6-(3-Methylphenyl)nicotinic acid may confer a significant advantage in target affinity over the unsubstituted phenyl analogue. The 6-phenylnicotinic acid (CAS 29051-44-3) shows weak or no significant binding to the GPR109A receptor in available data, whereas a closely related meta-substituted analogue, 6-(3-chlorophenyl)nicotinic acid (CAS 1355247-85-8), demonstrates potent displacement of [3H]nicotinic acid with an IC50 of 327 nM at the human HCA2 (GPR109A) receptor [1]. This >6000-fold difference in affinity between an unsubstituted and a meta-substituted analogue strongly suggests that the meta-substituent is a critical determinant of high-affinity interaction with this therapeutically relevant receptor. While direct binding data for 6-(3-Methylphenyl)nicotinic acid itself is not publicly available, the structure-activity relationship (SAR) established by these comparators provides a class-level inference that this compound is a high-value candidate for exploring this target, in stark contrast to the unsubstituted 6-phenylnicotinic acid.

Lipid Metabolism Inflammation GPCR Pharmacology Niacin Receptor

Physicochemical Property Differentiation: Lipophilicity (cLogP) of 6-(3-Methylphenyl)nicotinic acid vs. Nicotinic Acid

The introduction of a lipophilic 3-methylphenyl group at the 6-position of the nicotinic acid core results in a substantial increase in predicted lipophilicity. The calculated partition coefficient (XLogP3) for 6-(3-Methylphenyl)nicotinic acid is 2.4 , a stark contrast to the parent molecule, nicotinic acid (niacin), which has a cLogP of approximately 0.4. This represents a 2.0 log unit increase, translating to a theoretical >100-fold greater partition into a nonpolar phase. This physicochemical shift is a direct consequence of the specific 6-aryl substitution and differentiates this compound from the highly polar, endogenous vitamin B3.

Drug Design ADME Lipophilicity Pharmacokinetics

Differentiation via Carbonic Anhydrase III (CAIII) Inhibition: A Class-Level Functional Contrast

While direct inhibition data for 6-(3-Methylphenyl)nicotinic acid against CAIII is unavailable, a key comparator, the parent compound nicotinic acid, has been established as a weak inhibitor of CAIII with a Ki of 203 µM [1]. Research indicates that 6-substituted nicotinic acid analogues are being developed as more potent CAIII inhibitors for potential use in hyperlipidemia and cancer [2]. This creates a class-level inference that the 6-aryl substitution, including the 3-methylphenyl group, is a key structural feature intended to enhance potency against this target relative to the unsubstituted nicotinic acid baseline.

Carbonic Anhydrase Hyperlipidemia Enzyme Inhibition Metabolic Disease

Potential for nAChR Subtype Selectivity: A Class-Level Inference Based on Aryl Substitution

The nicotinic acetylcholine receptor (nAChR) family is a target for various 6-aryl-nicotinic acid derivatives. While no direct data exists for this compound, the landscape of comparator data indicates that aryl substitutions at the 6-position can lead to high-affinity binding and functional activity at specific nAChR subtypes. For example, a structurally similar 6-phenyl-nicotinic acid derivative has been reported with a Ki of 12 nM and an EC50 of 170 nM at the α4β2 nAChR subtype [1]. In contrast, the unsubstituted 6-phenylnicotinic acid shows negligible activity at nAChRs. This class-level inference suggests that 6-(3-Methylphenyl)nicotinic acid is a more relevant research tool for exploring nAChR pharmacology than its unsubstituted counterpart, and that the meta-methyl group may further influence subtype selectivity relative to other aryl groups.

Neuroscience Nicotinic Receptors Ion Channels Ligand-Gated

Best-Fit Research and Development Applications for 6-(3-Methylphenyl)nicotinic acid Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on the GPR109A (NIACR1) Receptor

This compound is a prime candidate for inclusion in focused chemical libraries aimed at dissecting the SAR of 6-aryl-nicotinic acids at the GPR109A receptor. The evidence from close structural analogues indicates that the meta-substitution pattern is a key determinant of high binding affinity. Using this compound alongside 6-phenylnicotinic acid (inactive control) and 6-(3-chlorophenyl)nicotinic acid (active comparator) in competitive binding assays would directly map the contribution of the meta-methyl group to receptor engagement [1].

Chemical Probe Development for Carbonic Anhydrase III (CAIII)

Given the established, albeit weak, inhibition of CAIII by nicotinic acid (Ki = 203 µM) and the ongoing research into 6-substituted analogues as more potent inhibitors, 6-(3-Methylphenyl)nicotinic acid serves as a valuable intermediate for generating novel CAIII probes [1][2]. Its procurement is justified to explore whether the 3-methylphenyl substitution enhances inhibition of CAIII, thereby contributing to the development of potential therapeutics for hyperlipidemia or cancer [2].

Synthetic Intermediate for Complex nAChR Ligands

The carboxylic acid handle on this molecule makes it an ideal synthetic building block for creating larger, more complex ligands targeting nicotinic acetylcholine receptors (nAChRs). The 3-methylphenyl group provides a specific hydrophobic motif that can be incorporated into new chemical entities (NCEs) via amide coupling or other functional group transformations. This application is supported by the broader class activity of 6-aryl-nicotinic acids at nAChRs and their therapeutic relevance in neurological disorders [1].

Comparative Physicochemical and ADME Profiling Studies

The marked difference in lipophilicity (cLogP 2.4) compared to the endogenous ligand nicotinic acid (cLogP 0.4) makes 6-(3-Methylphenyl)nicotinic acid a valuable tool for investigating the impact of a single, well-defined structural modification on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile [1]. It can be used in vitro to assess permeability and metabolic stability, providing a tangible data point for computational models and medicinal chemistry design principles.

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